N,N,3,4-tetramethylbenzenesulfonamide
Description
N,N,3,4-Tetramethylbenzenesulfonamide is a sulfonamide derivative featuring a benzene ring substituted with methyl groups at the 3- and 4-positions, with additional N,N-dimethylation on the sulfonamide nitrogen.
Properties
Molecular Formula |
C10H15NO2S |
|---|---|
Molecular Weight |
213.3 g/mol |
IUPAC Name |
N,N,3,4-tetramethylbenzenesulfonamide |
InChI |
InChI=1S/C10H15NO2S/c1-8-5-6-10(7-9(8)2)14(12,13)11(3)4/h5-7H,1-4H3 |
InChI Key |
KWSRCUPBRQBEMJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Preparation Methods
Sulfonation of 3,4-Dimethylbenzene
The synthesis typically begins with the sulfonation of 3,4-dimethylbenzene (or a pre-functionalized derivative) to introduce the sulfonic acid group. Sulfonation is achieved using concentrated sulfuric acid or oleum at elevated temperatures (80–120°C) for 4–8 hours. The reaction proceeds via electrophilic aromatic substitution, with the methyl groups directing sulfonation to the ortho or para positions relative to existing substituents.
Key Data:
Chlorosulfonation to Sulfonyl Chloride
The sulfonic acid intermediate is converted to the corresponding sulfonyl chloride using chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅). This step is critical for activating the sulfonic acid for subsequent amidation.
Key Data:
Amidation with Dimethylamine
The sulfonyl chloride is reacted with dimethylamine to form the N,N-dimethylsulfonamide moiety. This step is typically conducted in anhydrous solvents with a base to neutralize HCl byproducts.
Key Data:
| Parameter | Condition |
|---|---|
| Amine | Dimethylamine |
| Solvent | Dichloromethane or THF |
| Base | Triethylamine |
| Yield (sulfonamide) | 65–80% |
Alternative Methods and Modifications
One-Pot Sulfonation-Chlorination
Recent advances enable a one-pot synthesis combining sulfonation and chlorination steps, reducing purification intervals. This method employs SO₂Cl₂ as both sulfonating and chlorinating agent under controlled conditions.
Example protocol:
Key Data:
| Parameter | Condition |
|---|---|
| Yield (sulfonyl chloride) | 70–75% |
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, particularly in the amidation step. This approach reduces reaction times from hours to minutes while maintaining yields.
Example protocol:
Key Data:
| Parameter | Condition |
|---|---|
| Yield (sulfonamide) | 75–78% |
| Reaction time | 20 minutes |
Purification and Characterization
Purification Techniques
Spectroscopic Characterization
-
¹H NMR (CDCl₃): δ 2.35 (s, 6H, N–CH₃), δ 2.45 (s, 6H, Ar–CH₃), δ 7.45–7.60 (m, 3H, Ar–H).
-
IR (KBr): 1320 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Conventional stepwise | High purity, scalable | Multi-step, time-intensive | 65–80% |
| One-pot | Fewer intermediates | Requires excess SO₂Cl₂ | 70–75% |
| Microwave-assisted | Rapid reaction times | Specialized equipment needed | 75–78% |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-efficiency and safety:
-
Batch Reactors: Automated systems control temperature and pressure during sulfonation and amidation.
-
Waste Management: Neutralization of acidic byproducts (e.g., HCl) with aqueous NaOH.
-
Catalyst Recycling: DMF or triethylamine recovery via distillation.
Challenges and Optimization Strategies
Selectivity in Sulfonation
The presence of multiple methyl groups on the benzene ring can lead to polysulfonation. Optimization strategies include:
Hydrolysis of Sulfonyl Chloride
Moisture-sensitive intermediates require anhydrous conditions. Solutions include:
Emerging Methodologies
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